molecular formula C13H11F3N4O B2555671 2-{1-[2-(trifluoromethyl)benzoyl]azetidin-3-yl}-2H-1,2,3-triazole CAS No. 2415535-17-8

2-{1-[2-(trifluoromethyl)benzoyl]azetidin-3-yl}-2H-1,2,3-triazole

Cat. No.: B2555671
CAS No.: 2415535-17-8
M. Wt: 296.253
InChI Key: JXPUWRDEQLVPFD-UHFFFAOYSA-N
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Description

2-{1-[2-(trifluoromethyl)benzoyl]azetidin-3-yl}-2H-1,2,3-triazole is a complex organic compound that features a unique combination of functional groups, including a trifluoromethyl group, a benzoyl group, an azetidine ring, and a triazole ring. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{1-[2-(trifluoromethyl)benzoyl]azetidin-3-yl}-2H-1,2,3-triazole typically involves multiple steps, starting with the preparation of the azetidine and triazole precursors. One common method involves the [3+2] cycloaddition reaction between alkynes and azides to form the triazole ring . The azetidine ring can be synthesized through various methods, including the reaction of azetidine-3-carboxylic acid with appropriate reagents.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic routes for large-scale production. This includes selecting cost-effective reagents, optimizing reaction conditions to maximize yield, and ensuring the purity of the final product. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-{1-[2-(trifluoromethyl)benzoyl]azetidin-3-yl}-2H-1,2,3-triazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, and halides under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2-{1-[2-(trifluoromethyl)benzoyl]azetidin-3-yl}-2H-1,2,3-triazole has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored as a potential drug candidate for the treatment of various diseases due to its unique structural features and biological activities.

    Industry: Utilized in the development of new materials and as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action of 2-{1-[2-(trifluoromethyl)benzoyl]azetidin-3-yl}-2H-1,2,3-triazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or modulating their activity. The trifluoromethyl group and triazole ring contribute to its binding affinity and specificity, enhancing its biological effects. Detailed studies on its mechanism of action are essential to understand its therapeutic potential and optimize its efficacy.

Comparison with Similar Compounds

Similar Compounds

    1,2,3-Triazole Derivatives: Compounds containing the 1,2,3-triazole ring, such as 1,2,3-triazole itself and its various substituted derivatives.

    Azetidine Derivatives: Compounds containing the azetidine ring, such as azetidine-3-carboxylic acid and its derivatives.

    Trifluoromethyl Benzoyl Compounds: Compounds containing the trifluoromethyl benzoyl group, such as 2-(trifluoromethyl)benzoyl chloride.

Uniqueness

2-{1-[2-(trifluoromethyl)benzoyl]azetidin-3-yl}-2H-1,2,3-triazole is unique due to its combination of functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its lipophilicity and metabolic stability, while the triazole ring contributes to its binding affinity and specificity. This combination makes it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

[3-(triazol-2-yl)azetidin-1-yl]-[2-(trifluoromethyl)phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11F3N4O/c14-13(15,16)11-4-2-1-3-10(11)12(21)19-7-9(8-19)20-17-5-6-18-20/h1-6,9H,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXPUWRDEQLVPFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=CC=CC=C2C(F)(F)F)N3N=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11F3N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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